molecular formula C24H25N3O6 B12198213 4-({2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)piperazine-1-carbaldehyde

4-({2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)piperazine-1-carbaldehyde

Cat. No.: B12198213
M. Wt: 451.5 g/mol
InChI Key: DRDRMJGTXYZMIH-UHFFFAOYSA-N
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Description

4-({2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)piperazine-1-carbaldehyde is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring, a phthalimide moiety, and a dimethoxyphenyl group, making it a unique structure for studying its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)piperazine-1-carbaldehyde typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:

    Formation of the Phthalimide Moiety: The reaction of phthalic anhydride with an amine to form the phthalimide intermediate.

    Attachment of the Dimethoxyphenyl Group:

    Formation of the Piperazine Ring: The cyclization reaction to form the piperazine ring.

    Final Coupling: The coupling of the piperazine ring with the phthalimide intermediate to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-({2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)piperazine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)piperazine-1-carbaldehyde is unique due to its combination of a piperazine ring, a phthalimide moiety, and a dimethoxyphenyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C24H25N3O6

Molecular Weight

451.5 g/mol

IUPAC Name

4-[2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxoisoindole-5-carbonyl]piperazine-1-carbaldehyde

InChI

InChI=1S/C24H25N3O6/c1-32-20-6-3-16(13-21(20)33-2)7-8-27-23(30)18-5-4-17(14-19(18)24(27)31)22(29)26-11-9-25(15-28)10-12-26/h3-6,13-15H,7-12H2,1-2H3

InChI Key

DRDRMJGTXYZMIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C=O)OC

Origin of Product

United States

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